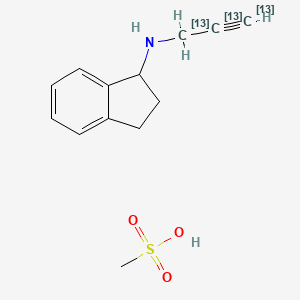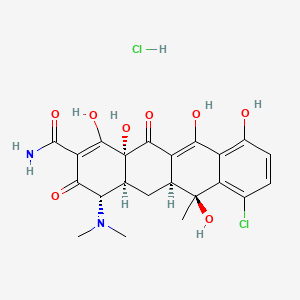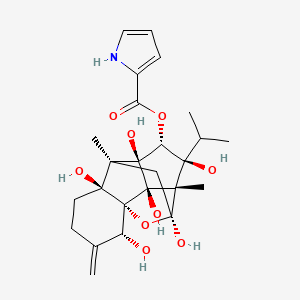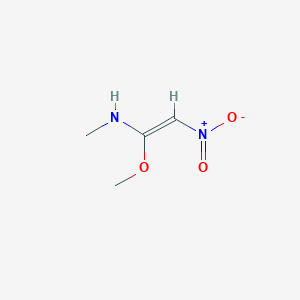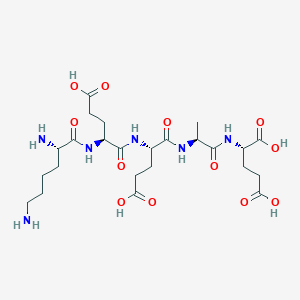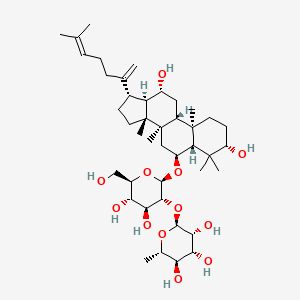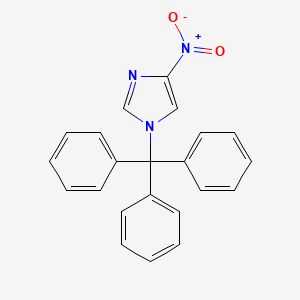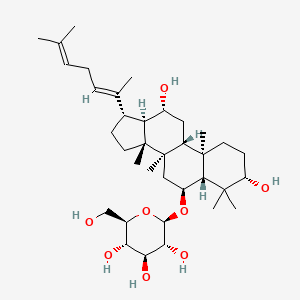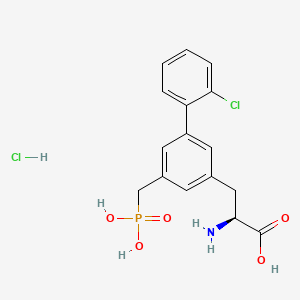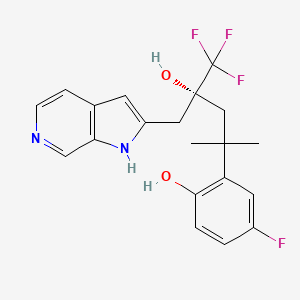
Glucocorticoid receptor agonist
Übersicht
Beschreibung
Glucocorticoid receptor agonists are compounds that bind to the glucocorticoid receptor (GR), which is expressed in almost every cell in the body. They regulate genes controlling development, metabolism, and immune response. These agonists have steroid-like anti-inflammatory properties and may be used to improve metabolism and reduce increased levels of body fat and serum insulin .
Synthesis Analysis
The synthesis of glucocorticoid receptor agonists involves molecular docking and molecular dynamic simulations. These simulations form complexes between the ligand binding domain (LBD) of GR with various ligands. The integrity of these protein-substrate complexes is preserved by strong hydrogen bonds formed between the amino acid residues of the binding site of the proteins and ligands .Molecular Structure Analysis
The glucocorticoid receptors (GR) are members of the nuclear receptor superfamily. They share common structural/functional domains and a high degree of sequence identity with other members of the family. GR is a globular protein and structured into three major domains: an N-terminal transactivation domain (AF-1), a DNA binding domain (DBD), and a C-terminal ligand binding domain (LBD) .Chemical Reactions Analysis
The chemical reactions involving glucocorticoid receptor agonists primarily involve the binding of these agonists to the glucocorticoid receptor. This binding triggers a variety of cell responses that culminate in several changes in the whole body .Physical And Chemical Properties Analysis
The physical and chemical properties of glucocorticoid receptor agonists are largely determined by their molecular structure and the nature of their binding to the glucocorticoid receptor .Wissenschaftliche Forschungsanwendungen
Therapeutic Effects and Side Effects Separation : Glucocorticoids are widely used as anti-inflammatory and immunosuppressive drugs. Research has focused on developing drugs with reduced side effects while maintaining anti-inflammatory and immunosuppressive properties. For instance, ZK 216348, a selective glucocorticoid receptor agonist, shows potential in separating therapeutic effects from side effects, like diabetes mellitus induction, in a murine model of skin inflammation (Schäcke et al., 2003).
Insights in Glucocorticoid Receptor Signaling : Understanding glucocorticoid receptor signaling pathways is crucial, especially with classical glucocorticoids causing side effects and sometimes resistance in certain diseases. Research on transgenic animal models and genetic modifications of the receptor has advanced knowledge in this area. This insight aids the search for selective glucocorticoid receptor modulators that have agonistic and antagonistic effects, potentially leading to therapies with minimal side effects (Scheschowitsch et al., 2017).
Design of Selective Modulators : The development of nonsteroidal selective glucocorticoid receptor agonists and antagonists is a key area of research. For example, 5-arylindazole compounds have shown promise as potential modulators with improved side effect profiles compared to classical steroids (Yates et al., 2010).
Glucocorticoid Receptor in Acute Inflammation : Studies suggest redefining the pharmacological concept of selective glucocorticoid receptor agonists and modulators for specific therapeutic applications against chronic or acute inflammatory disorders. This includes selective monomerizing and dimerizing glucocorticoid receptor agonists or modulators (De Bosscher et al., 2016).
Molecular Mechanisms of Sensitivity and Resistance : Understanding the molecular mechanisms regulating glucocorticoid sensitivity and resistance is crucial for treating malignancies of hematological origin. Identifying factors contributing to glucocorticoid resistance can enhance treatment strategies (Gross et al., 2009).
Progress in Discovery of Novel Modulators : Ongoing research aims to discover novel glucocorticoid receptor modulators with dissociated properties, to achieve anti-inflammatory activities with fewer side effects. This includes developing tissue-selective antagonists for conditions like diabetes (Takahashi et al., 2008).
Wirkmechanismus
The primary mechanism of action of glucocorticoid receptor agonists is the regulation of gene transcription. The unbound receptor resides in the cytosol of the cell. After the receptor is bound to glucocorticoid, the receptor-glucocorticoid complex can take either of two paths. The activated GR complex up-regulates the expression of anti-inflammatory proteins in the nucleus or represses the expression of pro-inflammatory proteins in the cytosol .
Safety and Hazards
While glucocorticoid receptor agonists have beneficial anti-inflammatory and immunosuppressive properties, they also have potential side effects. These include weight gain, hypertension, diabetes mellitus, osteoporosis, etc. Therefore, patients who are chronically exposed to supraphysiological dosages of glucocorticoids are likely to be at risk for the same complications as patients with Cushing’s disease .
Zukünftige Richtungen
Recent research has shed light on the role of liquid-liquid phase separation (LLPS) in cellular processes. This concept of membraneless organelles and microenvironments that promote or inhibit chemical reactions and interactions of protein or nucleic acids could impact the different modalities of GR action on gene expression, adding a new plausible molecular event in glucocorticoid signal transduction . This could lead to the development of more selective glucocorticoid receptor modulators (SEGRMs) with fewer metabolic side effects .
Eigenschaften
IUPAC Name |
4-fluoro-2-[(4R)-5,5,5-trifluoro-4-hydroxy-2-methyl-4-(1H-pyrrolo[2,3-c]pyridin-2-ylmethyl)pentan-2-yl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F4N2O2/c1-18(2,15-8-13(21)3-4-17(15)27)11-19(28,20(22,23)24)9-14-7-12-5-6-25-10-16(12)26-14/h3-8,10,26-28H,9,11H2,1-2H3/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFUAWXPBHXKZGA-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(CC1=CC2=C(N1)C=NC=C2)(C(F)(F)F)O)C3=C(C=CC(=C3)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C[C@@](CC1=CC2=C(N1)C=NC=C2)(C(F)(F)F)O)C3=C(C=CC(=C3)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80677390 | |
| Record name | 4-Fluoro-2-{(4R)-5,5,5-trifluoro-4-hydroxy-2-methyl-4-[(1H-pyrrolo[2,3-c]pyridin-2-yl)methyl]pentan-2-yl}phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80677390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Glucocorticoid receptor agonist | |
CAS RN |
1245526-82-2 | |
| Record name | 4-Fluoro-2-{(4R)-5,5,5-trifluoro-4-hydroxy-2-methyl-4-[(1H-pyrrolo[2,3-c]pyridin-2-yl)methyl]pentan-2-yl}phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80677390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



